4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
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Description
4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been tested for their anticancer activity against human cancer cell lines . Therefore, it can be inferred that the compound might target cancer cells.
Mode of Action
Benzothiazole derivatives are known to demonstrate a range of biological activities including anticancer . The interaction of the compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that benzothiazole derivatives bearing 1,2,3-triazole have been synthesized and tested for their anticancer activity
Result of Action
It is known that the synthesized compounds have demonstrated high to moderate anticancer activity .
Action Environment
It is known that the reactions were monitored by tlc performed on silica gel glass plates containing 60 f-254, and visualized under uv light or by iodine indicator .
Properties
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-8-14(9-18(24)23(12)13-6-7-13)26-15-10-22(11-15)20(25)19-21-16-4-2-3-5-17(16)27-19/h2-5,8-9,13,15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLXFWRFDUFAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.